molecular formula C10H6I2N2O2 B2946767 2-imino-6,8-diiodo-2H-chromene-3-carboxamide CAS No. 1823984-45-7

2-imino-6,8-diiodo-2H-chromene-3-carboxamide

Cat. No.: B2946767
CAS No.: 1823984-45-7
M. Wt: 439.979
InChI Key: HWARNFPBPIENKE-UHFFFAOYSA-N
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Description

2-imino-6,8-diiodo-2H-chromene-3-carboxamide is a synthetic chromene derivative designed for research applications. Its core structure is based on the 2-iminochromene-3-carboxamide pharmacophore, which has demonstrated significant research value in medicinal chemistry. The 2-imino group serves as a key structural feature, with studies indicating its role in enhancing cytotoxic activity against various human cancer cell lines, including MCF-7, PC-3, A-549, and Caco-2 . The strategic 6,8-diiodo substitution on the chromene ring is a critical design element. Research on structurally related chromenes has established that halogenation, particularly with heavy atoms like iodine, can substantially enhance biological activity and improve binding affinity to molecular targets . For instance, tri-halogenated 3-nitro-2H-chromenes have shown potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis . This suggests that the diiodo groups on this compound may similarly optimize its electronic properties and lipophilicity, potentially leading to increased potency and selectivity in various assay systems. The primary research applications for this class of compounds are extensive. Chromene-3-carboxamide derivatives are widely investigated as potent and selective inhibitors of enzymes like human Monoamine Oxidase-B (hMAO-B), a key target in neurological disease research . Furthermore, the 2-iminochromene core has shown promise in antimicrobial research, with related derivatives exhibiting activity against a range of bacterial species . The presence of the carboxamide moiety provides a versatile handle for molecular interactions and further structural modification, allowing researchers to explore structure-activity relationships and optimize the compound for specific targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature on the 2-iminochromene scaffold and halogenated chromene derivatives to fully understand the potential of this specialized chemical tool.

Properties

IUPAC Name

2-imino-6,8-diiodochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6I2N2O2/c11-5-1-4-2-6(9(13)15)10(14)16-8(4)7(12)3-5/h1-3,14H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWARNFPBPIENKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=N)OC2=C(C=C1I)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-imino-6,8-diiodo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-imino-6,8-diiodo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as AKR1B10, which is involved in cancer cell proliferation. The inhibition occurs through the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site, leading to the suppression of its catalytic activity. Additionally, the compound’s iodine atoms contribute to its high reactivity and ability to form stable complexes with metal ions, enhancing its biological activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Substituents Molecular Weight Melting Point (°C) Notable Properties
2-Imino-6,8-diiodo 6-I, 8-I 749 310–312 High thermal stability, IR: 1720 cm⁻¹ (C=O)
1a H ~250 200–220 Base reactivity, lower stability
1b 6-OCH₃ ~300 230–240 Enhanced solubility
1c 6-OH, 7-n-C₆H₁₃ ~350 180–190 Amphiphilic character

Physical and Spectral Properties

  • Melting Points : The diiodo compound’s high mp (310–312°C) reflects strong halogen bonding and molecular rigidity, whereas methoxy/hydroxy derivatives melt at lower temperatures (180–240°C) .
  • Spectral Data: IR: The diiodo derivative shows a distinct C=O stretch at 1720 cm⁻¹, absent in non-carboxamide analogues . MS: Fragmentation patterns differ significantly; the diiodo compound exhibits prominent peaks at m/z 669 (M⁺ – I) and 641 (M⁺ – 2I), while 1a fragments via chromene core cleavage .

Biological Activity

2-Imino-6,8-diiodo-2H-chromene-3-carboxamide is a compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name 2imino6,8diiodo2Hchromene3carboxamide\text{IUPAC Name }this compound

Key Features:

  • Diiodination : The presence of two iodine atoms significantly influences the compound's reactivity and biological activity.
  • Imino Group : The imino functional group contributes to the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was tested against various human cancer cell lines, revealing promising results.

Cell Line IC50 (μM) Comparison with Standard Agents
MCF-78.5Comparable to 5-Fluorouracil
PC-335.0Moderate potency
A-5490.9Highly potent
Caco-29.9Comparable to Docetaxel

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed equipotent activity with established chemotherapeutic agents like 5-fluorouracil and docetaxel in specific cell lines, suggesting its potential as an anticancer agent .

The mechanism underlying the anticancer activity of this compound involves:

  • Inhibition of Tubulin Polymerization : The compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • Caspase Activation : It triggers caspase-dependent pathways that promote programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial effects against various strains of bacteria.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Pseudomonas aeruginosaEffective

These findings suggest that this compound could serve as a basis for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is often influenced by their structural characteristics. Modifications such as halogen substitutions (e.g., diiodination) and the introduction of various functional groups can enhance their potency and selectivity against specific biological targets.

Key SAR Insights:

  • Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and bioactivity.
  • Electronic Properties : The nature of substituents on the chromene ring affects interaction with target enzymes or receptors .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related chromene derivatives. For instance, novel compounds derived from similar structures have shown a range of biological activities:

  • Cytotoxicity Studies : Compounds synthesized through bioisosteric replacement exhibited varied cytotoxic effects across different cancer cell lines.
  • Antimicrobial Evaluation : New derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the key considerations for synthesizing 2-imino-6,8-diiodo-2H-chromene-3-carboxamide, and how can its purity be ensured?

  • Methodological Answer : Synthesis requires precise control of iodination at the 6- and 8-positions of the chromene scaffold. A two-step approach is recommended:

Core scaffold formation : Start with 2-imino-2H-chromene-3-carboxamide derivatives (e.g., via condensation of substituted salicylaldehydes with cyanoacetamide derivatives under basic conditions) .

Iodination : Use iodine (I₂) with a catalytic oxidant (e.g., H₂O₂) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Stoichiometric ratios (2:1 I₂:substrate) are critical to avoid over-iodination .

  • Purity Assurance :
  • Elemental analysis (C, H, N) to confirm stoichiometry .
  • Melting point consistency (±2°C range) .
  • Recrystallization from ethanol/water mixtures to remove unreacted iodine .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., diiodo peaks at δ 6–8 ppm for aromatic protons) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion ([M+H]⁺) and isotopic patterns (due to iodine’s natural isotopes) .
  • Elemental Analysis : Compare observed vs. calculated C/H/N percentages (e.g., C: 32.1% observed vs. 32.4% theoretical) .
  • IR Spectroscopy : Confirm imine (C=N stretch ~1600 cm⁻¹) and carboxamide (N-H ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during iodination?

  • Methodological Answer : Competing pathways (e.g., mono-iodination or ring oxidation) arise from improper solvent choice or temperature.
  • Optimization Steps :

Solvent Screening : DMF or DMSO enhances iodine solubility and stabilizes intermediates .

Temperature Gradients : Maintain 80–100°C to balance reactivity and selectivity .

Additive Use : KI (1–2 eq) minimizes iodine aggregation and improves regioselectivity .

  • Validation : Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/ethyl acetate 7:3) .

Q. How should discrepancies between theoretical and experimental elemental analysis data be addressed?

  • Methodological Answer : Discrepancies >0.3% in C/H/N values indicate impurities or incomplete reactions.
  • Troubleshooting :

Recrystallization : Repeat with alternate solvents (e.g., DCM/hexane) to remove side products .

Reaction Time : Extend iodination duration (24–48 hrs) to ensure full substitution .

Byproduct Analysis : Use LC-MS to identify unreacted intermediates (e.g., mono-iodo derivatives) .

Q. What structural analogs of this compound have demonstrated pharmacological potential?

  • Methodological Answer : While direct data on this compound is limited, structurally related chromene-carboxamides exhibit:
  • Anticancer Activity : 8-Allyl-N,N-diethyl derivatives inhibit topoisomerase II (IC₅₀ = 12 µM) .
  • Antimicrobial Properties : 6-Bromo analogs show MIC = 8 µg/mL against S. aureus .
  • Research Strategy :
  • SAR Studies : Replace iodine with Br/Cl to compare bioactivity .
  • Docking Simulations : Model interactions with kinase targets (e.g., EGFR) using MOE software .

Q. What methodological challenges arise when scaling up synthesis, and how can they be resolved?

  • Methodological Answer : Industrial-scale production faces challenges in yield consistency and purification.
  • Solutions :

Continuous Flow Reactors : Improve heat distribution for iodination .

Industrial Chromatography : Use flash chromatography with silica gel (40–63 µm) for bulk purification .

Waste Management : Recover iodine via sodium thiosulfate quenching .

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